2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10-3-4-12(7-11(14)15)6-9(10)5-8-1-2-8/h8-10,13H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGDOKXEDUYELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylmethyl group and a hydroxyl group, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 239.3 g/mol.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : Studies have shown that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Activity : Preliminary data suggest that it could inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is believed to interact with various neurotransmitter systems:
- Opioid Receptor Modulation : The compound may act on opioid receptors, contributing to its analgesic effects.
- Inhibition of Prostaglandin Synthesis : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit the cyclooxygenase pathway, reducing inflammation.
Case Studies
- Animal Model Study : In a recent study involving rats, administration of the compound resulted in a significant decrease in pain behavior induced by formalin injection. The study reported an effective dose range that minimized side effects typically associated with opioid analgesics .
- Inflammation Model : Another investigation explored the anti-inflammatory properties using a carrageenan-induced paw edema model. Results indicated that treatment with the compound led to reduced swelling and lower levels of inflammatory markers compared to control groups .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its substitution pattern on the piperidine ring. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison of Piperidine Derivatives
Functional Implications
- Cyclopropylmethyl vs.
- Hydroxyl Position: The 4-hydroxyl group in the target compound and ’s analog may enhance solubility and hydrogen-bonding interactions with enzymes like sEH, similar to known inhibitors .
- Acetic Acid vs. Benzoic Acid : The benzoic acid moiety in compound 10d () introduces aromaticity and acidity, which could alter binding kinetics compared to the simpler acetic acid in the target compound.
Pharmacological and Physicochemical Properties
- Lipophilicity (logP) : The cyclopropylmethyl group likely reduces logP compared to phenyl-containing analogs (e.g., ), balancing solubility and membrane permeability.
- Enzyme Inhibition : Piperidine-acetic acid derivatives are reported as sEH inhibitors. The target compound’s hydroxyl group may mimic transition-state interactions in sEH’s catalytic site, similar to urea-based inhibitors .
Preparation Methods
Synthesis of the Cyclopropylmethyl Moiety
A critical precursor for the target compound is cyclopropylmethyl derivatives, which are synthesized through multi-step processes involving ring closure and functional group transformations.
Key Method: Synthesis of Cyclopropyl Methyl Ketone
- Starting from 2-methylfuran, a one-pot hydro-hydrolysis is performed using a hydrogenation catalyst (e.g., palladium carbon) under hydrogen and water to yield acetyl-n-propanol.
- The acetyl-n-propanol undergoes hydrochloric acid chlorination to form 5-chloro-2-pentanone.
- Finally, a ring-closing reaction under alkaline conditions (using bases such as sodium hydroxide, potassium hydroxide, or calcium hydroxide) at 50–100 °C for 1–5 hours produces cyclopropyl methyl ketone.
- Optimal conditions include a 70–80 °C temperature, 2-hour reaction time, and molar ratios of 5-chloro-2-pentanone to base between 1:1.5 and 1:2.0 for efficient cyclopropyl ring formation.
This method is industrially favorable due to mild conditions, relatively low cost, and environmental considerations.
Construction of the 4-Hydroxypiperidine Core
The piperidine ring with a hydroxyl group at the 4-position is a key structural feature. Synthetic strategies involve:
- Oxidation of 4-methylenepiperidine using meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide intermediate.
- Nucleophilic ring-opening of the epoxide with suitable nucleophiles (e.g., phenols) to introduce hydroxyl functionality.
- Subsequent deprotection steps (e.g., Boc group removal with trifluoroacetic acid) yield the free amine on the piperidine ring.
- Coupling of this intermediate with carboxylic acids via EDC/HOBt-mediated amide bond formation introduces the acetic acid moiety or its ester derivatives.
This approach allows for the generation of various substituted 4-hydroxypiperidines with high purity and yields, suitable for further functionalization.
Synthesis of 1-Hydroxymethyl Cyclopropyl Acetonitrile as a Key Intermediate
The preparation of 1-hydroxymethyl cyclopropyl acetonitrile is an important step toward assembling the cyclopropylmethyl substituent:
- Starting from tribromoneoamyl alcohol, reflux in organic solvent with zinc powder and a basic catalyst (e.g., disodium ethylene diamine tetraacetate) produces 1-bromoethyl cyclopropyl-carbinol.
- This intermediate undergoes nucleophilic substitution with sodium cyanide under alkaline conditions (pH 8-10) in solvents like DMSO or DMF to yield 1-hydroxymethyl cyclopropyl acetonitrile.
- Reaction parameters include molar ratios of tribromoneoamyl alcohol to zinc powder (1:1.1–1.3), reaction temperature (~70 ± 5 °C), and reaction times (5–10 hours).
- Post-reaction treatments involve dezincification with ammonia and purification steps to achieve high purity and yield suitable for industrial applications.
Coupling and Final Functionalization to Obtain 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid
- The acetic acid moiety is introduced typically by coupling the piperidine amine with carboxylic acid derivatives using carbodiimide coupling agents such as EDC and HOBt.
- Ester hydrolysis may be performed to convert esters into the free acid form.
- Final purification and characterization ensure the desired compound’s structural integrity and purity.
Summary Table of Key Preparation Steps
| Step | Starting Material/Intermediate | Reaction Type | Conditions/Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | 2-Methylfuran | One-pot hydro-hydrolysis | Pd/C catalyst, H2, water | Acetyl-n-propanol |
| 2 | Acetyl-n-propanol | Hydrochloric acid chlorination | HCl, molar ratio 1:2.0–3.0 | 5-Chloro-2-pentanone |
| 3 | 5-Chloro-2-pentanone | Ring-closing cyclopropanation | NaOH or KOH, 70–80 °C, 2 h | Cyclopropyl methyl ketone |
| 4 | 4-Methylenepiperidine | Epoxidation | mCPBA | Epoxide intermediate |
| 5 | Epoxide intermediate | Nucleophilic ring opening | Phenols or other nucleophiles | 4-Hydroxypiperidine derivative |
| 6 | 4-Hydroxypiperidine derivative | Boc deprotection | Trifluoroacetic acid | Free amine piperidine intermediate |
| 7 | Piperidine amine intermediate + carboxylic acid | Amide coupling (EDC/HOBt) | Standard coupling conditions | Piperidine acetic acid ester |
| 8 | Ester intermediate | Hydrolysis | Acid or base hydrolysis | This compound |
Research Findings and Analysis
- The cyclopropylmethyl synthesis via ring closure of 5-chloro-2-pentanone under alkaline conditions is efficient and industrially scalable with mild conditions and good atom economy.
- The use of mCPBA epoxidation and subsequent nucleophilic ring opening provides a versatile route to 4-hydroxypiperidines with functional group tolerance and high stereochemical control.
- Reductive amination and alkylation methods enable selective introduction of cyclopropylmethyl substituents on the piperidine ring, crucial for biological activity tuning.
- The synthesis of 1-hydroxymethyl cyclopropyl acetonitrile as an intermediate is well-documented with optimized conditions to maximize yield and purity, suitable for scale-up.
- Coupling strategies using carbodiimide reagents (EDC/HOBt) are standard and reliable for attaching the acetic acid moiety, with options for subsequent ester hydrolysis to obtain the free acid.
Q & A
Q. What are the common synthetic routes for 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid, and what critical reaction parameters must be controlled?
Answer: The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation, piperidine functionalization, and acetic acid coupling. Key parameters include:
- Temperature control : To avoid side reactions (e.g., decomposition of cyclopropylmethyl intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are often used to stabilize intermediates .
- Stoichiometry : Precise molar ratios of reactants (e.g., cyclopropylmethylating agents) are critical to minimize byproducts .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How can researchers characterize the structural conformation of this compound?
Answer: A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry (e.g., cyclopropylmethyl orientation) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the 4-hydroxypiperidine ring .
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and electronic properties .
Advanced Research Questions
Q. What experimental strategies are recommended when encountering contradictory spectroscopic data during structural elucidation?
Answer: Contradictions (e.g., unexpected NMR peaks) require:
- Cross-validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, HPLC for purity checks) .
- Dynamic Effects Analysis : Investigate tautomerism or solvent-induced conformational changes via variable-temperature NMR .
- Isotopic Labeling : H or C-labeled analogs can clarify ambiguous signals .
- Collaborative Review : Compare data with published spectra of structurally analogous compounds (e.g., 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid) .
Q. How can reaction yields be optimized in the cyclopropane ring formation step?
Answer: Key optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance cyclopropanation efficiency .
- Solvent Effects : Non-polar solvents (e.g., toluene) may improve ring-closure kinetics .
- Design of Experiments (DoE) : Systematic variation of temperature, pressure, and reagent ratios identifies optimal conditions .
- In situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .
Q. What are the key considerations for designing in vitro assays to evaluate biological activity?
Answer:
- Target Selection : Prioritize receptors/enzymes with structural homology to known piperidine-acetic acid targets (e.g., GPCRs or proteases) .
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to maintain compound stability in aqueous buffers .
- Control Experiments : Include positive controls (e.g., established inhibitors) and negative controls (vehicle-only) .
- Dose-Response Curves : Test a wide concentration range (nM–mM) to identify IC/EC values .
Safety and Methodological Challenges
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste channels .
- Emergency Procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Answer:
- Assay Standardization : Validate protocols using reference compounds (e.g., NIH/EPA guidelines) .
- Batch Analysis : Test multiple synthetic batches to rule out purity variations (>98% HPLC purity recommended) .
- Meta-Analysis : Compare datasets across publications (e.g., PubChem, ChEMBL) to identify consensus trends .
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
